molecular formula C14H10N4O2 B11857262 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde CAS No. 919485-88-4

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde

Cat. No.: B11857262
CAS No.: 919485-88-4
M. Wt: 266.25 g/mol
InChI Key: QPHCXSMPSCXBNB-UHFFFAOYSA-N
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Description

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a quinolin-7-yloxy group, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-6-hydroxy-2-mercaptopyrimidine with quinoline derivatives in the presence of a suitable catalyst and solvent . The reaction conditions often include refluxing in glacial acetic acid or other polar solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carboxylic acid.

    Reduction: 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(quinolin-8-yloxy)pyrimidine-5-carbaldehyde
  • 4-Amino-6-(quinolin-6-yloxy)pyrimidine-5-carbaldehyde
  • 4-Amino-6-(quinolin-5-yloxy)pyrimidine-5-carbaldehyde

Uniqueness

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is unique due to the specific positioning of the quinolin-7-yloxy group, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

CAS No.

919485-88-4

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

4-amino-6-quinolin-7-yloxypyrimidine-5-carbaldehyde

InChI

InChI=1S/C14H10N4O2/c15-13-11(7-19)14(18-8-17-13)20-10-4-3-9-2-1-5-16-12(9)6-10/h1-8H,(H2,15,17,18)

InChI Key

QPHCXSMPSCXBNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC3=NC=NC(=C3C=O)N)N=C1

Origin of Product

United States

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